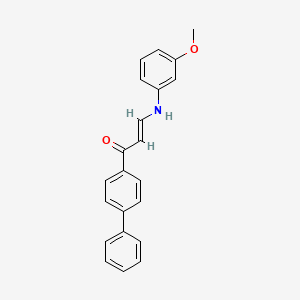
(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a methoxy-substituted aniline and a biphenyl group, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between an appropriate aldehyde and ketone to form the enone structure.
Amination: The enone can then undergo an amination reaction with 3-methoxyaniline to introduce the aniline moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, oxides.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action for (E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one would depend on its specific application. For instance:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactions: The enone moiety can participate in conjugate addition reactions, while the aromatic rings can undergo electrophilic substitution.
類似化合物との比較
Similar Compounds
(E)-3-(4-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one: Similar structure with a different substitution pattern.
(E)-3-(3-chloroanilino)-1-(4-phenylphenyl)prop-2-en-1-one: Chlorine substitution instead of methoxy.
(E)-3-(3-methoxyanilino)-1-(4-tolyl)prop-2-en-1-one: Different aromatic substitution.
Uniqueness
(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
特性
IUPAC Name |
(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-25-21-9-5-8-20(16-21)23-15-14-22(24)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-16,23H,1H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESIVEVQVHLOQK-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5872127.png)
![1-[(4-Ethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5872133.png)
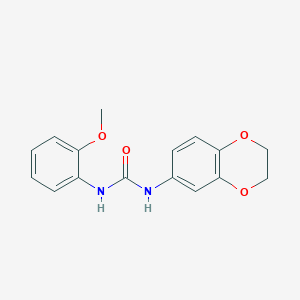
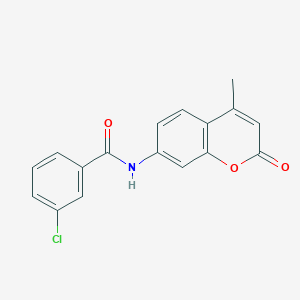


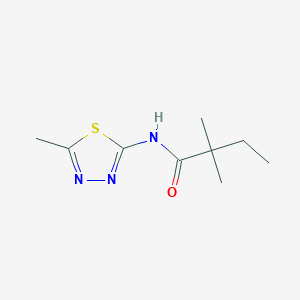
![(3-FLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5872191.png)
![1-[(2,6-Dichlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5872194.png)
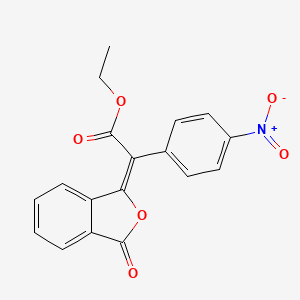
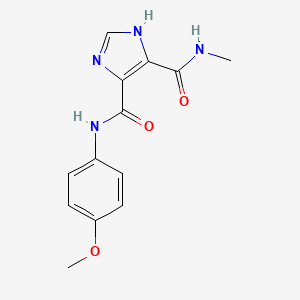
![2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5872216.png)
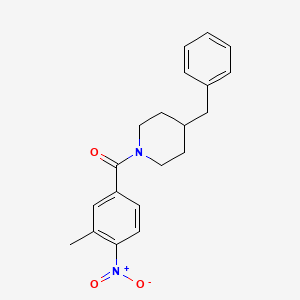
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5872240.png)
